molecular formula C7H12BrNOS B8541160 3-(4-Bromobutyl)-4-thiazolidinone

3-(4-Bromobutyl)-4-thiazolidinone

Cat. No.: B8541160
M. Wt: 238.15 g/mol
InChI Key: XJWHYQCVFUOUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromobutyl)-4-thiazolidinone is a synthetic heterocyclic compound that serves as a versatile scaffold and key intermediate in organic synthesis and medicinal chemistry research. The 4-thiazolidinone core is a privileged structure in drug discovery, known for its wide spectrum of pharmacological activities, while the bromobutyl side chain provides a reactive handle for further molecular elaboration through nucleophilic substitution reactions. Researchers utilize this compound primarily as a building block for developing novel biologically active molecules. The 4-thiazolidinone pharmacophore is recognized for its significant research potential in various therapeutic areas, including as antimicrobial , anticancer , anti-inflammatory , antidiabetic , anticonvulsant , and antiviral agents . The mechanism of action for thiazolidinone derivatives is often target-dependent, but can involve enzyme inhibition and receptor interactions . This compound is particularly valuable for constructing molecular hybrids and complex structures aimed at exploring new chemical space for biological activity. It is supplied exclusively for laboratory research applications. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12BrNOS

Molecular Weight

238.15 g/mol

IUPAC Name

3-(4-bromobutyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C7H12BrNOS/c8-3-1-2-4-9-6-11-5-7(9)10/h1-6H2

InChI Key

XJWHYQCVFUOUHF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(CS1)CCCCBr

Origin of Product

United States

Iii. Chemical Transformations and Reactivity of the Thiazolidinone Core

Fundamental Reactivity of the Thiazolidinone Ring System

The fundamental reactivity of the 4-thiazolidinone (B1220212) ring system is characterized by the interplay of its constituent functional groups: a thioether, an amide, and a methylene (B1212753) group adjacent to a carbonyl. orientjchem.orgwikipedia.org The nitrogen atom at the N3 position can act as a nucleophile, allowing for the introduction of various substituents. nih.govnih.gov The carbonyl group at C4 influences the acidity of the neighboring methylene protons at C5, making them susceptible to deprotonation and subsequent reactions. nih.govprimescholars.com

Reactions Involving the C5 Position: Knoevenagel Condensation and the Formation of 5-Ene-4-thiazolidinones

A cornerstone of 4-thiazolidinone chemistry is the reactivity of the C5 methylene group. This position is activated by the adjacent C4 carbonyl group, rendering the protons acidic enough to be removed by a base. This facilitates the Knoevenagel condensation, a crucial reaction for the synthesis of 5-ene-4-thiazolidinones. nih.govprimescholars.com

The Knoevenagel condensation involves the reaction of a 4-thiazolidinone with an aldehyde or a ketone in the presence of a basic catalyst, such as piperidine (B6355638) or sodium ethoxide. primescholars.comwikipedia.org This reaction proceeds through the formation of a carbanion at the C5 position, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the corresponding 5-arylidene or 5-alkylidene-4-thiazolidinone derivative. nih.govwikipedia.org The general scheme for this reaction is depicted below:

Scheme 1: General Knoevenagel condensation of 4-thiazolidinones with aldehydes.

The resulting 5-ene-4-thiazolidinones are valuable synthetic intermediates and often exhibit significant biological activity themselves. nih.govnih.gov The exocyclic double bond at the C5 position is a key structural feature, acting as a Michael acceptor and enabling further chemical transformations. researchgate.netump.edu.pl

Functionalization at the N3 Position

The nitrogen atom at the N3 position of the thiazolidinone ring provides a key handle for introducing a wide array of substituents, significantly influencing the compound's physicochemical properties and biological activity. nih.govnih.gov This functionalization is typically achieved through N-alkylation or N-arylation reactions.

In the context of synthesizing 3-(4-Bromobutyl)-4-thiazolidinone, the N3 position is functionalized with a 4-bromobutyl group. This is generally accomplished by reacting the parent 4-thiazolidinone with a suitable alkylating agent, such as 1,4-dibromobutane, in the presence of a base. The base deprotonates the nitrogen atom, generating a nucleophilic anion that subsequently attacks the electrophilic carbon of the alkylating agent.

The introduction of different substituents at the N3 position can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for drug-receptor interactions. For instance, the incorporation of fragments with carboxylic groups or their derivatives at this position has been a common strategy in the optimization of active 5-ene-4-thiazolidinones. nih.govnih.gov

Introduction of Halogenated Derivatives

The introduction of halogen atoms into the 4-thiazolidinone scaffold can significantly impact the molecule's biological activity. researchgate.netnih.gov Halogenation can occur at various positions on the thiazolidinone ring or on appended aromatic substituents.

Direct halogenation of the thiazolidinone ring at the C5 position can be achieved using halogenating agents like bromine. nih.gov This reaction provides 5-halo-4-thiazolidinones, which are versatile intermediates for further synthetic transformations. For example, these halogenated derivatives can undergo dehydrobromination to form 5-ene-4-thiazolidinones. nih.gov

Furthermore, halogen atoms are often incorporated into the aromatic rings of substituents at the C2 or C5 positions. This is typically achieved by using halogenated starting materials in the synthesis of the thiazolidinone core or in subsequent modification reactions. The presence of halogens can alter the electronic properties of the molecule and enhance its binding affinity to biological targets. nih.govnih.gov

Dimerization and Formation of Bis-Thiazolidinones

The synthesis of molecules containing two thiazolidinone rings, known as bis-thiazolidinones, has garnered interest due to their potential for enhanced biological activity. tandfonline.comresearchgate.net These dimeric structures can be synthesized through various strategies, often involving the linkage of two thiazolidinone moieties through a spacer.

Another method involves the reaction of a pre-formed thiazolidinone with a suitable bifunctional reagent. For instance, the reaction of 3-alkyl(aryl)rhodanines with bis-(trimethylsilyl)formamide can lead to dimerization and the formation of bis-(3-R-rhodaninyl-5)methinoxonols. nih.gov The use of dicarbonyl compounds in Knoevenagel condensations can also lead to the formation of unfused heterocycles containing two thiazolidinone fragments. nih.gov

The synthesis of bis-spirothiazolidines has also been reported, creating novel heterocyclic frameworks with potential anticancer activity. nih.gov These complex structures are often assembled through multi-step sequences or one-pot multi-component reactions. nih.govsapub.org

Iv. Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

The protons of the butyl chain would likely appear as a series of multiplets. The methylene (B1212753) group attached to the nitrogen atom of the thiazolidinone ring (N-CH₂) is expected to be deshielded and resonate as a triplet. The adjacent methylene group (-CH₂-) would also appear as a multiplet, likely a quintet or a triplet of triplets. The methylene group attached to the bromine atom (Br-CH₂) would be significantly deshielded due to the electronegativity of bromine, resulting in a downfield triplet. The remaining methylene group of the butyl chain would appear as a multiplet in the more upfield region of the spectrum. The two protons on the C2 and C5 positions of the thiazolidinone ring would each present as singlets, with the C5 protons being adjacent to the sulfur atom and the C2 protons situated between the nitrogen and the carbonyl group.

Table 1: Predicted ¹H-NMR Data for 3-(4-Bromobutyl)-4-thiazolidinone

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
PredictedTriplet2HN-CH ₂-CH₂-CH₂-CH₂-Br
PredictedMultiplet2HN-CH₂-CH ₂-CH₂-CH₂-Br
PredictedMultiplet2HN-CH₂-CH₂-CH ₂-CH₂-Br
PredictedTriplet2HN-CH₂-CH₂-CH₂-CH ₂-Br
PredictedSinglet2HS-CH ₂-C=O
PredictedSinglet2HN-CH ₂-S

The ¹³C-NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the thiazolidinone ring is expected to be the most deshielded, appearing at a significantly downfield chemical shift. The carbons of the butyl chain would show a clear trend in their chemical shifts based on their proximity to the electronegative nitrogen and bromine atoms. The carbon attached to the bromine atom would be shifted downfield compared to the other methylene carbons of the chain. The carbons of the thiazolidinone ring would also have characteristic chemical shifts.

Table 2: Predicted ¹³C-NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
PredictedC =O
PredictedS-C H₂-C=O
PredictedN-C H₂-S
PredictedN-C H₂-CH₂-CH₂-CH₂-Br
PredictedN-CH₂-C H₂-CH₂-CH₂-Br
PredictedN-CH₂-CH₂-C H₂-CH₂-Br
PredictedN-CH₂-CH₂-CH₂-C H₂-Br

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry would be employed to determine the molecular weight and confirm the molecular formula of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and confirming the molecular formula as C₇H₁₂BrNOS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the lactam in the thiazolidinone ring. The C-N stretching vibration would likely appear in the region of 1200-1350 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the fingerprint region. The C-H stretching vibrations of the alkyl chain would be observed around 2850-3000 cm⁻¹. The C-Br stretching vibration would be expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
Predicted 2850-3000C-H (Alkyl) Stretch
Predicted 1650-1700C=O (Lactam) Stretch
Predicted 1200-1350C-N Stretch
Predicted 500-600C-Br Stretch

V. Computational Studies and Molecular Modeling

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand with its target protein. nih.govmedmedchem.com

Studies on various 4-thiazolidinone (B1220212) derivatives reveal common interaction patterns within protein binding sites. These interactions are typically a mix of hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. medmedchem.com

For instance, in a study involving a quinoline-based iminothiazoline derivative docked against the elastase enzyme, researchers identified specific hydrogen bonds and hydrophobic contacts. nih.gov The docking results showed the compound formed a hydrogen bond with the Gln34 residue and established hydrophobic interactions with several other residues, including Asn76, Glu80, and Tyr38. nih.gov Similarly, computational analysis of thiazolidinone-diphenyl thioether derivatives against a protein target associated with triple-negative breast cancer (PDB ID: 3AD6) showed stable binding through hydrogen bonds and hydrophobic interactions, with binding scores ranging from -8.6 to -8.8 kcal/mol. medmedchem.com

These examples suggest that the 4-thiazolidinone core, as present in 3-(4-Bromobutyl)-4-thiazolidinone, can act as a scaffold for positioning functional groups to engage in key interactions within a protein's active site. The carbonyl oxygen of the thiazolidinone ring is a common hydrogen bond acceptor.

Example of Predicted Ligand-Protein Interactions for a 4-Thiazolidinone Derivative
Target ProteinLigand (Example)Binding Score (kcal/mol)Interacting ResiduesInteraction Type
Elastase(Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide-7.4Gln34Hydrogen Bond
Asn76, Glu80, Thr75, Asn74, Ser37, Tyr38, Leu73Hydrophobic
S. aureus MurB (1HSK)3-(4-(adamantan-2-yl)-thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-oneN/AN/AHydrogen Bond
N/AHydrophobic

Through molecular docking, researchers can identify the most probable binding site for a ligand on a protein. For 4-thiazolidinone derivatives, studies have successfully identified critical amino acid residues that are key for binding. In the investigation of derivatives as inhibitors of the MurB protein from S. aureus, docking studies were performed to explore the possible binding modes and identify the key residues within the active site. rsc.org The formation of hydrogen bonds, often involving the thiazolidinone core, and interactions with hydrophobic pockets are frequently highlighted as crucial for achieving significant inhibitory activity. medmedchem.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely used to predict various molecular properties, including geometry, electronic distribution, and reactivity. nih.govnih.govnih.gov

DFT calculations are used to determine global reactivity descriptors based on the energies of frontier molecular orbitals. nih.gov Key descriptors include Ionization Potential (IP), Electron Affinity (EA), chemical hardness (η), and electronegativity (χ). nih.gov These parameters help in understanding the kinetic stability and reactivity of a molecule. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov

Illustrative Reactivity Descriptors from DFT Calculations for Thiazolidinone Derivatives
ParameterFormulaDescription
Ionization Potential (IP)IP = -EHOMOThe minimum energy required to remove an electron from a molecule.
Electron Affinity (EA)EA = -ELUMOThe energy released when an electron is added to a molecule.
Chemical Hardness (η)η = (IP - EA) / 2Measures the resistance of a molecule to change its electron configuration.
Electronegativity (χ)χ = (IP + EA) / 2Measures the power of an atom or group to attract electrons.

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MESP surface is colored to represent different potential values:

Red regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue regions: Indicate positive electrostatic potential, poor in electrons. These areas are susceptible to nucleophilic attack. researchgate.netresearchgate.net

Green regions: Indicate neutral potential.

For thiazolidinone derivatives, MESP analyses typically show negative potential (red) around the carbonyl oxygen atom, identifying it as a primary site for electrophilic attack and a hydrogen bond acceptor. researchgate.netresearchgate.net Positive potential (blue) is often located around the hydrogen atoms, particularly any N-H protons, marking them as sites for nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO of interacting molecules. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. nih.govyoutube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. nih.govyoutube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity. researchgate.net

In studies of thiazolidinone derivatives, the HOMO and LUMO are often localized over the π-system of the molecule. For example, in one thiazolidinone derivative, the HOMO and LUMO energies were calculated to be -5.0584 eV and -0.9870 eV, respectively, resulting in an energy gap of 4.0714 eV. researchgate.net This information is crucial for predicting how the molecule will interact in chemical reactions.

Example FMO Data for a 4-Thiazolidinone Derivative
OrbitalEnergy (eV)Significance
HOMO-5.0584Region of electron donation (nucleophilicity)
LUMO-0.9870Region of electron acceptance (electrophilicity)
Energy Gap (ΔE)4.0714Indicator of chemical reactivity and stability

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For 4-thiazolidinone derivatives, MD simulations are instrumental in understanding how these ligands interact with biological targets, such as proteins.

In the context of drug design, MD simulations can predict the stability of a ligand when it is bound to a protein's active site. For derivatives of 4-thiazolidinone, studies have utilized MD simulations to assess the stability of the ligand-protein complex. These simulations track the conformational changes of both the ligand and the protein over a set period, providing insights into the durability of their interaction. For instance, research on thiazolidin-4-one derivatives as inhibitors of enzymes like EGFR has employed MD simulations to confirm the stability of the predicted binding poses. pharmacophorejournal.com A stable complex is often indicative of a more effective and lasting biological activity.

Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For the 4-thiazolidinone class of compounds, pharmacophore models have been developed to define the key features necessary for their anticancer or antimicrobial effects. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. pharmacophorejournal.com By understanding the crucial pharmacophoric features, medicinal chemists can design new molecules, including derivatives of This compound , that are more likely to be active.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For 4-thiazolidinone derivatives, QSAR studies have been widely used to predict their activity as anticancer, antimicrobial, or anti-inflammatory agents. nih.govrsc.org These studies use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

Table 1: Examples of Descriptor Classes Used in QSAR Studies of 4-Thiazolidinones

Descriptor ClassExamples of DescriptorsInformation Provided
Topological Wiener index, Kier & Hall connectivity indicesDescribes the atomic connectivity and branching of the molecule.
Electronic Dipole moment, HOMO/LUMO energiesRelates to the electronic properties and reactivity of the molecule.
Steric Molar refractivity, van der Waals volumePertains to the size and shape of the molecule.
Lipophilic LogPMeasures the hydrophobicity of the molecule, affecting its absorption and distribution.

By generating statistically significant QSAR models, researchers can predict the activity of new, unsynthesized compounds and prioritize the synthesis of the most promising candidates. nih.gov

In Silico Mechanistic Exploration

Computational methods can also be used to explore the potential mechanisms of action of a compound at a molecular level. This can include investigating how a compound might influence specific signaling pathways or exert effects such as prooxidant or apoptotic actions.

For certain 4-thiazolidinone derivatives, in silico studies have been conducted to elucidate their potential to induce apoptosis (programmed cell death) in cancer cells. These studies often involve docking the compounds into the binding sites of key proteins in apoptotic pathways, such as caspases or Bcl-2 family proteins, to predict potential interactions. While no specific in silico mechanistic explorations for This compound have been reported, the general approach provides a viable strategy for future research to understand its potential biological effects.

No In Vitro Biological Activity Data Currently Available for this compound

Following a comprehensive review of scientific literature and chemical databases, there is currently no published research detailing the in vitro biological activity or enzyme inhibition mechanisms for the specific chemical compound This compound .

Searches for this compound, identified by CAS Registry Number 53979-33-6, did not yield any studies investigating its potential inhibitory effects on the following enzymes as requested:

Carbonic Anhydrases (hCA I, II, IV, IX, XII)

Cyclooxygenases (COX-1, COX-2)

Aldose Reductase (AR)

Protein Tyrosine Phosphatase 1B (PTP1B)

Various Kinases (e.g., Protein Tyrosine Kinases, EGFR, CDK1)

Proteases

The available literature focuses on the biological activities of other, more complex derivatives of the 4-thiazolidinone scaffold. These studies explore compounds where the core thiazolidinone ring is substituted at various positions with different functional groups designed to interact with specific enzyme active sites. However, these findings are not applicable to the unsubstituted N-alkylated compound .

It is likely that This compound serves primarily as a chemical intermediate or a building block in the synthesis of more complex molecules for pharmaceutical research, rather than being an end-product evaluated for direct biological activity. The presence of a reactive bromobutyl group makes it a useful reagent for introducing a butyl linker to other molecules.

Consequently, without primary research data, it is not possible to provide an article on the specific enzyme inhibition mechanisms of This compound .

Vi. Biological Activity and Mechanistic Insights in Vitro Studies

Enzyme Inhibition Mechanisms

Oxidoreductase Inhibition

While direct studies on "3-(4-Bromobutyl)-4-thiazolidinone" and its specific inhibition of oxidoreductases are not extensively detailed in the available literature, the broader class of 4-thiazolidinones has been investigated for such activities. For instance, certain derivatives have been evaluated for their potential to inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. One study highlighted a derivative, bearing a 4-carboxyphenyl substituent at the C2 position of the 4-thiazolidinone (B1220212) ring, as a potent inhibitor of MMP-9 with an IC50 value of 40 nM. nih.gov This suggests that the 4-thiazolidinone core can be a valuable pharmacophore for developing inhibitors of specific oxidoreductases. nih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibition

The inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, is a key strategy in managing postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.govnih.govresearchgate.net Several studies have demonstrated the potential of 4-thiazolidinone derivatives as inhibitors of these enzymes.

One study reported that novel thiazolidine-2,4-dione or rhodanine (B49660) derivatives exhibited potent α-glucosidase inhibitory activity, with some compounds showing IC50 values in the low micromolar range (5.44 ± 0.13 to 50.45 ± 0.39 μM), significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 μM). nih.gov Another investigation into thiazolidine-4-carboxylic acid derivatives identified compounds with strong inhibitory potential against both α-amylase and α-glucosidase. jpbsci.comresearchgate.net For example, one derivative demonstrated an IC50 value of 24.13 µg/ml against α-amylase, surpassing the standard acarbose (IC50 = 32.27 µg/ml). researchgate.net

Similarly, a series of thiazolidinone-based indole (B1671886) derivatives were synthesized and evaluated, with some showing more potent inhibition of both α-amylase and α-glucosidase than acarbose. nih.gov The inhibitory activity was found to be influenced by the nature, position, and number of substituents on the indole ring. nih.gov Furthermore, pyrrolidine-2,5-dione and thiazolidine-2,4-dione hybrids also displayed excellent α-glucosidase inhibitory activities, with the most active compound having an IC50 value of 0.98 ± 0.008 µM. nih.gov

Table 1: Inhibitory Activity of 4-Thiazolidinone Derivatives against Alpha-Amylase and Alpha-Glucosidase

Compound TypeTarget EnzymeIC50 ValueReference
Thiazolidine-2,4-dione/Rhodanine Derivativesα-Glucosidase5.44 ± 0.13 to 50.45 ± 0.39 μM nih.gov
Thiazolidine-4-Carboxylic Acid Derivativeα-Amylase24.13 µg/ml researchgate.net
Thiazolidinone-based Indole Derivativesα-Amylase & α-GlucosidaseMore potent than acarbose nih.gov
Pyrrolidine-2,5-dione/Thiazolidine-2,4-dione Hybridα-Glucosidase0.98 ± 0.008 µM nih.gov

Acetylcholinesterase and Butyrylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. core.ac.uknih.gov The 4-thiazolidinone scaffold has been incorporated into various molecular designs to create potent cholinesterase inhibitors.

A series of arecoline-4-thiazolidinone derivatives were synthesized, and one compound exhibited significant AChE inhibitory activity with an IC50 value of 6.62 µM and a BuChE inhibitory activity with an IC50 value of 13.78 µM. core.ac.uk In another study, new amides and thiazolidine-4-ones demonstrated effective inhibition with Ki values ranging from 1.40 to 12.86 nM for AChE and 9.82 to 52.77 nM for BChE. nih.gov

Furthermore, hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole (B1197879) were synthesized and evaluated for their AChE inhibitory activity. biointerfaceresearch.com Two compounds, 2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-5-(4-methylbenzylidene)thiazolidin-4-one and 5-(4-(benzyloxy)benzylidene)-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)thiazolidin-4-one, were identified as potent AChE inhibitors with pIC50 values of 1.30±0.007 and 1.22±0.002 mM, respectively. biointerfaceresearch.com Additionally, a series of thiazolidine-2,4-dione (TZD) derivatives were designed and one compound, 5-(4-methoxybenzylidene) thiazolidine-2,4-dione, was identified as the most potent AChE inhibitor with an IC50 of 165.93 nM. nih.gov

Table 2: Inhibitory Activity of 4-Thiazolidinone Derivatives against Cholinesterases

Compound TypeTarget EnzymeIC50/Ki ValueReference
Arecoline-4-thiazolidinone derivativeAChEIC50: 6.62 µM core.ac.uk
Arecoline-4-thiazolidinone derivativeBuChEIC50: 13.78 µM core.ac.uk
Amides and Thiazolidine-4-onesAChEKi: 1.40-12.86 nM nih.gov
Amides and Thiazolidine-4-onesBuChEKi: 9.82-52.77 nM nih.gov
Thiazolidin-4-one-1,3,4-thiadiazole hybridAChEpIC50: 1.30±0.007 mM biointerfaceresearch.com
Thiazolidine-2,4-dione derivativeAChEIC50: 165.93 nM nih.gov

Bacterial Enzyme Inhibition

The 4-thiazolidinone core has been identified as a promising scaffold for the development of novel antibacterial agents, particularly through the inhibition of essential bacterial enzymes.

Mycobacterial Rhamnose Enzymes (RmlC, RmlD): The rhamnose biosynthetic pathway is crucial for the formation of the mycobacterial cell wall. nih.govresearchgate.netst-andrews.ac.uk A virtual library of 2,3,5-trisubstituted-4-thiazolidinones was created and docked into the active site of dTDP-6-deoxy-D-xylo-4-hexulose 3,5-epimerase (RmlC) from Mycobacterium tuberculosis. nih.govresearchgate.netst-andrews.ac.uk Subsequent synthesis and testing revealed that 32% of the 94 synthesized compounds exhibited ≥50% inhibitory activity at a concentration of 20 µM in a coupled rhamnose synthetic assay. nih.govresearchgate.netst-andrews.ac.uk

MurB and Peptidoglycan Layer Biosynthesis: The enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) is a key player in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. researchgate.netnih.gov 4-Thiazolidinones have been synthesized and shown to inhibit MurB in vitro, supporting the idea that they can act as diphosphate (B83284) mimics. researchgate.netnih.gov The inhibition of enzymes in the peptidoglycan synthesis pathway is a well-established strategy for antibacterial drug development. nih.gov

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. While specific studies on "this compound" are limited, related heterocyclic structures have shown promise. For instance, 3,6-disubstituted 1,2,4-triazolo[3,4-b]thiadiazole derivatives have been investigated as topoisomerase II alpha (topIIα) inhibitors. nih.gov One such compound was found to block the relaxation of supercoiled DNA and inhibit topIIα phosphorylation, indicating its potential as a catalytic inhibitor. nih.gov This highlights the potential for heterocyclic compounds, including those with a thiazolidinone core, to be developed as DNA topoisomerase inhibitors.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer agents. nih.govnih.govdntb.gov.ua Several studies have demonstrated the ability of 4-thiazolidinone derivatives to inhibit tubulin polymerization.

A series of thiazolidinone-constrained combretastatin (B1194345) analogs were synthesized, and three compounds were identified as potent tubulin polymerization suppressors with IC50 values of 9.37, 2.89, and 6.13 μM, which are comparable to the reference drug colchicine (B1669291) (IC50 = 6.93 μM). researchgate.net Another study on 4-thiazolidinone-umbelliferone hybrids identified a compound that inhibited tubulin polymerization with an IC50 value of 2.65 ± 0.47 μM. researchgate.net These findings underscore the potential of the 4-thiazolidinone scaffold in the design of novel antitubulin agents for cancer therapy. nih.gov

Table 3: Inhibitory Activity of 4-Thiazolidinone Derivatives on Tubulin Polymerization

Compound TypeIC50 ValueReference
Thiazolidinone-constrained combretastatin analog 19.37 μM researchgate.net
Thiazolidinone-constrained combretastatin analog 22.89 μM researchgate.net
Thiazolidinone-constrained combretastatin analog 36.13 μM researchgate.net
4-Thiazolidinone-umbelliferone hybrid2.65 ± 0.47 μM researchgate.net

Receptor Modulation

In addition to enzyme inhibition, derivatives of 4-thiazolidinone have been investigated for their ability to modulate various receptors, indicating a broader range of potential therapeutic applications.

For instance, certain 4-thiazolidinone derivatives have been evaluated for their anticancer and antibacterial activities. nih.gov Studies have shown that these compounds can decrease the metabolic activity of various cancer cell lines and exhibit antibacterial properties against bacteria such as P. aeruginosa. nih.gov The specific receptor interactions driving these effects are areas of ongoing investigation.

Furthermore, the 4-thiazolidinone scaffold has been explored for its potential in treating toxoplasmosis. nih.gov Some 2-hydrazono-4-thiazolidinone derivatives have shown significant growth inhibition of Toxoplasma gondii tachyzoites in vitro, with IC50 values in the sub-micromolar range. nih.gov Molecular modeling studies suggest that these compounds could be acting as inhibitors of the Calcium-Dependent Protein Kinase 1 of T. gondii. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a pivotal role in regulating processes like glucose metabolism, lipid homeostasis, and inflammation. plos.org The γ-isoform, PPAR-γ, is a well-established molecular target for the thiazolidinedione class of drugs, which includes known anti-diabetic agents like Rosiglitazone and Pioglitazone. plos.orgnih.gov

Research has demonstrated that the anticancer properties of certain 4-thiazolidinone derivatives are directly linked to their interaction with PPAR-γ. nih.gov A study investigating novel 4-thiazolidinone derivatives (Les-2194, Les-3377, Les-3640) on the human squamous carcinoma (SCC-15) cell line found that these compounds likely act as PPAR agonists. The cytotoxic and pro-apoptotic effects of these derivatives were significantly diminished when the PPAR-γ gene was silenced using siRNA. This knockdown of PPAR-γ protected the cancer cells from the compounds' effects, strongly suggesting that their mechanism of action is mediated through the PPAR-γ pathway. nih.gov

Table 1: Effect of PPAR-γ Silencing on the Cytotoxicity of 4-Thiazolidinone Derivatives in SCC-15 Cells

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Modulation

Nuclear Factor-κB (NF-κB) is a critical transcription factor that orchestrates immune and inflammatory responses. nih.gov It can be activated by various stimuli, including pro-inflammatory cytokines, and is sensitive to the redox state of the cell. nih.gov The persistent activation of NF-κB is linked to the expression of genes involved in inflammation and tissue degradation, making it a key therapeutic target. nih.gov

Studies on certain 4-thiazolidinone derivatives have shown their ability to modulate this pathway. In an investigation using stimulated human keratinocytes, two 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamide derivatives were tested for their effect on NF-κB levels. Both compounds were found to reduce the release of NF-κB at a concentration of 10 µM. One derivative, in particular, achieved a significant 50% reduction in NF-κB levels compared to control cells. nih.gov This ability to suppress NF-κB is a crucial upstream event that can lead to a downstream reduction in various pro-inflammatory mediators. nih.gov

Table 2: Modulation of NF-κB by 4-Thiazolidinone Derivatives in Stimulated Keratinocytes

Redox Modulation and Antioxidant Activity

The 4-thiazolidinone scaffold has been associated with the modulation of cellular redox environments, encompassing a range of activities from direct free-radical scavenging to influencing the expression of the body's own antioxidant defense systems.

Free Radical Scavenging Mechanisms

A primary mechanism of antioxidant activity is the direct neutralization of free radicals. This capacity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) tests. nih.gov

DPPH Assay : This method uses the stable free radical DPPH•, which has a deep violet color. When a compound with antioxidant properties donates a hydrogen atom to DPPH•, the radical is neutralized, and the solution's color changes to a pale yellow. This change in absorbance can be measured to quantify scavenging activity. nih.gov

ABTS Assay : In this assay, the ABTS molecule is oxidized to its radical cation, ABTS•+, which is intensely colored blue-green. Antioxidants present can reduce this radical cation, causing a loss of color that is proportional to the antioxidant's efficacy. nih.gov

While specific data for this compound is not available, these standard assays are fundamental in characterizing the direct free-radical scavenging potential of the broader 4-thiazolidinone chemical class.

Modulation of Oxidative Stress Pathways

Beyond direct scavenging, 4-thiazolidinone derivatives can influence oxidative stress pathways by altering the balance of reactive oxygen species (ROS) within cells. nih.gov Interestingly, some derivatives exert their anticancer effects through a pro-oxidant mechanism, inducing ROS overproduction to trigger cell death in malignant cells.

A study on 4-thiazolidinone derivatives Les-2194, Les-3377, and Les-3640 revealed their ability to increase ROS production in several human cell lines after 24 hours of exposure. For instance, Les-3640 induced ROS overproduction in skin fibroblast (BJ), squamous cell carcinoma (SCC-15), and colon adenocarcinoma (CACO-2) cells. This increase in ROS was correlated with an increase in caspase-3 activity, a key executioner enzyme in apoptosis, particularly at a 10 µM concentration. nih.gov This suggests a mechanism where the compound induces oxidative stress to a level that pushes cancer cells toward programmed cell death.

Table 3: Effect of 4-Thiazolidinone Derivatives on ROS Production in Various Cell Lines

Enhancement of Endogenous Antioxidant Enzymes (e.g., Superoxide (B77818) Dismutase, Catalase)

Cells possess a sophisticated defense system of endogenous antioxidant enzymes, including Superoxide Dismutase (SOD) and Catalase (CAT), to neutralize harmful ROS. SOD converts the superoxide radical into oxygen and hydrogen peroxide, and CAT then breaks down hydrogen peroxide into water and oxygen.

Research has shown that 4-thiazolidinone derivatives can modulate the expression of these crucial enzymes. The same study that observed ROS induction also found that the compounds Les-2194, Les-3377, and Les-3640 were all capable of influencing the expression of CAT and SOD1 in the cell lines tested. nih.gov This indicates a complex interplay where these compounds not only generate an initial oxidative signal but also alter the cell's capacity to manage that stress, a mechanism that could be exploited for therapeutic purposes. nih.gov

In Vitro Anti-Proliferative and Cytotoxic Activities in Cell Lines

The 4-thiazolidinone core structure is a well-recognized scaffold in the design of new anticancer agents, with numerous derivatives demonstrating significant anti-proliferative and cytotoxic effects across a wide range of cancer cell lines.

One study highlighted the potent cytotoxicity of the derivative 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one against the human leukemic cell lines Reh and Nalm6. The compound displayed considerable activity with IC50 values—the concentration required to inhibit 50% of cell growth—of 11.9 μM and 13.5 μM, respectively. Other research has focused on the cytotoxic effects mediated by the PPAR-γ pathway in squamous carcinoma cells and the induction of apoptosis via ROS production and caspase-3 activation. nih.govnih.gov

Table 4: In Vitro Cytotoxic Activity of Selected 4-Thiazolidinone Derivatives

Cytotoxicity against Various Cancer Cell Lines (e.g., MCF-7, HepG-2, A549, HT-1080, MDA-MB-231)

Derivatives of 4-thiazolidinone are recognized as a promising class of heterocyclic compounds with potential anticancer properties, and they have been the focus of significant research in medicinal chemistry. nih.govnih.gov In vitro studies have demonstrated that these compounds exhibit cytotoxic effects against a range of cancer cell lines. nih.govnih.gov

For instance, certain 4-thiazolidinone-pyrazole hybrids have shown potent anticancer activity against the MDA-MB-231 breast cancer cell line. nih.gov Similarly, thymol-4-thiazolidinone hybrids have demonstrated notable activity against human colorectal cancer cell lines, including Caco-2 and HCT-116. nih.gov The cytotoxic effects of these derivatives are often evaluated using assays that measure metabolic activity, which can indicate a reduction in cell viability.

The table below summarizes the cytotoxic activity of various 4-thiazolidinone derivatives against several cancer cell lines.

Table 1: In Vitro Cytotoxicity of 4-Thiazolidinone Derivatives

Derivative ClassCancer Cell LineObserved Effect
4-Thiazolidinone-pyrazole hybridsMDA-MB-231Potent anticancer properties
Thymol-4-thiazolidinone hybridsCaco-2High activity
Thymol-4-thiazolidinone hybridsHCT-116High activity

Induction of Apoptosis

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Research has indicated that 4-thiazolidinone derivatives are capable of triggering this process in cancer cells. nih.govnih.gov The induction of apoptosis is often confirmed by measuring the activity of key executioner enzymes like caspase-3. nih.govnih.gov For example, certain thymol-4-thiazolidinone hybrids have been shown to induce apoptosis-dependent death and activate caspases in human colorectal cancer cell lines. nih.gov Similarly, some 2-thioxoimidazolidine derivatives have been found to trigger apoptosis in liver and colon cancer cells. nih.gov The process of apoptosis induction by these compounds can be linked to their metabolism within the cell. nih.gov

Induction of Cell Cycle Arrest

Cancer is fundamentally a disease of uncontrolled cell division, making the cell cycle a critical target for therapeutic intervention. nih.gov Some 4-thiazolidinone derivatives have been shown to exert a cytostatic effect by inducing cell cycle arrest, which halts the proliferation of cancer cells. nih.gov For instance, certain derivatives have been observed to cause cell cycle arrest at the G0/G1 or S phase in liver and colon cancer cell lines. nih.gov However, it is important to note that not all 4-thiazolidinone derivatives exhibit cytostatic effects; some may primarily induce cytotoxicity without significantly altering cell cycle progression. nih.gov The ability of a particular derivative to induce cell cycle arrest can be highly dependent on its specific chemical structure. nih.gov

Reactive Oxygen Species (ROS) Induction in Cancer Cells

An emerging mechanism of action for some anticancer compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS). Elevated levels of ROS can lead to cellular damage and trigger apoptosis. Several studies have demonstrated that 4-thiazolidinone derivatives can increase ROS production in various cancer cell lines, including human squamous cell carcinoma (SCC-15), lung carcinoma (A549), and colon adenocarcinoma (CACO-2). nih.govnih.gov For example, certain 4-imidazolidinone derivatives have been found to induce apoptosis in colorectal cancer cells through an ROS-dependent mechanism. mdpi.com This ROS-mediated cytotoxicity is considered a key component of the anticancer activity of these compounds. nih.gov

In Vitro Antimicrobial Activity

In addition to their anticancer potential, 4-thiazolidinone derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.gov

Antibacterial Activity (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

Numerous studies have highlighted the in vitro antibacterial effects of 4-thiazolidinone derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netlatamjpharm.org For example, a series of 3-(benzothiazol-2-yl)-2-(4-substituted phenyl) thiazolidin-4-one derivatives displayed good to moderate activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net The antibacterial potency of these compounds can be influenced by the presence of different substituents on the phenyl ring. researchgate.net

Table 2: In Vitro Antibacterial Activity of 4-Thiazolidinone Derivatives

Derivative ClassBacterial StrainActivity (MIC in µg/mL)
3-(benzothiazol-2-yl)-2-(4-chlorophenyl) thiazolidin-4-oneBacillus subtilis25
3-(benzothiazol-2-yl)-2-(4-nitrophenyl) thiazolidin-4-oneStaphylococcus aureus25
3-(benzothiazol-2-yl)-2-(4-nitrophenyl) thiazolidin-4-oneEscherichia coli25
3-(benzothiazol-2-yl)-2-(4-nitrophenyl) thiazolidin-4-onePseudomonas aeruginosa25

Antifungal Activity (e.g., Candida albicans, Aspergillus niger)

The antifungal properties of 4-thiazolidinone derivatives have also been a subject of investigation. nih.gov These compounds have shown activity against various fungal species, including Candida albicans and Aspergillus niger. researchgate.netlatamjpharm.org For instance, thiazolylhydrazone derivatives have demonstrated antifungal activity against C. albicans with minimum inhibitory concentrations (MICs) ranging from 0.125 to 16.0 μg/mL. nih.gov The antifungal efficacy of these compounds underscores their potential as lead structures for the development of new antifungal agents.

Table 3: In Vitro Antifungal Activity of Thiazole (B1198619) Derivatives

Derivative ClassFungal StrainActivity (MIC in µg/mL)
Thiazolylhydrazone derivativesCandida albicans0.125–16.0
Itraconazole (Reference)Aspergillus niger2
Terbinafine (Reference)Aspergillus niger0.19

Anti-Mycobacterial Activity (Mycobacterium tuberculosis)

The emergence of drug-resistant tuberculosis (TB) has necessitated the search for novel therapeutic agents. nih.gov The 4-thiazolidinone core has been identified as a promising scaffold for the development of new anti-mycobacterial agents. nih.gov In vitro studies have demonstrated that various derivatives of 4-thiazolidinone exhibit significant activity against Mycobacterium tuberculosis.

Research has shown that thiazolidinone-based compounds can display potent antitubercular properties in vitro. nih.gov For instance, a series of new 2H-chromene derivatives bearing a thiazolidine-2,4-dione moiety was synthesized and evaluated for antimycobacterial activity. One of the compounds demonstrated significant activity against the M. tuberculosis H37Rv strain, with a minimum inhibitory concentration (MIC) of 0.29 μM. researchgate.net Another study focused on thiazolidine-2,4-dione-based thiosemicarbazone derivatives, which revealed antimycobacterial activity in a concentration range of 0.031-64 µg/ml against M. tuberculosis H37Ra. researchgate.net The most potent compounds in this series exhibited MIC values as low as 0.031-0.125 µg/ml. researchgate.net

Furthermore, isoniazid-based 4-thiazolidinone derivatives have been synthesized and tested against several Mycobacterium strains. One such derivative, N-(4-oxo-2-undecylthiazolidin-3-yl) isonicotinamide (B137802), showed a promising MIC of 6.0 μg/mL, which was more potent than the standard drug isoniazid (B1672263) under the tested conditions. nih.gov The lipophilicity of the undecyl chain was suggested to contribute to its enhanced activity by facilitating transport across the mycobacterial membrane. nih.gov These findings collectively highlight the potential of the 4-thiazolidinone scaffold as a source of new anti-TB drug candidates.

Table 1: In Vitro Anti-Mycobacterial Activity of Selected 4-Thiazolidinone Derivatives

Compound Type Target Strain Key Findings Reference(s)
2H-Chromene-thiazolidine-2,4-dione derivative Mycobacterium tuberculosis H37Rv Exhibited significant activity with a MIC value of 0.29 μM. researchgate.net
Thiazolidine-2,4-dione-thiosemicarbazone hybrids Mycobacterium tuberculosis H37Ra Showed activity in the range of 0.031-64 µg/ml; most potent had MICs of 0.031-0.125 µg/ml. researchgate.net
Isoniazid-4-thiazolidinone derivative Mycobacterium strains N-(4-oxo-2-undecylthiazolidin-3-yl) isonicotinamide had a MIC of 6.0 μg/mL, more potent than isoniazid. nih.gov

In Vitro Antiviral Activity (e.g., HIV, Hepatitis C, Dengue Virus)

The 4-thiazolidinone nucleus is a versatile scaffold that has been explored for the development of agents against a range of DNA and RNA viruses. nih.govjrespharm.com

Anti-HIV Activity: Microwave-assisted synthesis has yielded novel 4-thiazolidinone derivatives with potent antiviral activity against HIV-1 reverse transcriptase (RT). Two analogues, in particular, demonstrated significant inhibition of HIV-1 RT with IC50 values of 0.26 μM and 0.23 μM, respectively. sruc.ac.uk

Anti-Hepatitis C Virus (HCV) Activity: Several studies have identified 4-thiazolidinone derivatives as inhibitors of the HCV NS5B polymerase, a key enzyme in the viral replication cycle. One study reported a series of derivatives with IC50 values ranging from 45-75 μM against the NS5B RNA-dependent RNA polymerase (RdRp). nih.gov The lead compound from this series, 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid(2-(2-fluorophenyl)-4-thiazolidinone-3-yl)amide, had an IC50 of 48 μM and acted as a non-competitive inhibitor. nih.gov More recent research has uncovered even more potent inhibitors. For example, a series of 5-arylidenethiazolidinone derivatives yielded a compound with an IC50 of 0.035 μM against NS5B polymerase, which was more potent than the reference drug. nih.gov In cellular assays using the human hepatoma cell line (Huh-7.5), this compound also showed superior activity. nih.gov Another study focusing on HCV genotype 4a, prevalent in Egypt, identified a 4-thiazolidinone derivative with an IC50 of 0.338 µM and a viral growth inhibition of over 94% in cellular assays. researchgate.net Thiazolides, a class of drugs that includes nitazoxanide, are also potent inhibitors of both Hepatitis B and C virus replication in vitro. natap.org

Anti-Dengue Virus (DENV) Activity: The antiviral potential of thiazolidinone-related compounds extends to flaviviruses like Dengue and Zika. A compound designated L3 was found to significantly reduce viral protein expression and titers of DENV and Zika virus in various cell lines, including HEK-293 and HepG2. nih.govscienceopen.com The antiviral activity of tizoxanide, the active metabolite of nitazoxanide, has also been evaluated against DENV-2 in Vero cell culture, demonstrating its potential to inhibit viral production. mdpi.com

Table 2: In Vitro Antiviral Activity of Selected 4-Thiazolidinone Derivatives

Virus Target/Assay Compound Type/Name Key Findings Reference(s)
HIV-1 Reverse Transcriptase 4-Thiazolidinone analogues Potent inhibition with IC50 values of 0.23 μM and 0.26 μM. sruc.ac.uk
Hepatitis C Virus (HCV) NS5B Polymerase 2-phenyl-4-thiazolidinone derivative IC50 value of 48 μM; non-competitive inhibitor. nih.gov
Hepatitis C Virus (HCV) NS5B Polymerase 5-Arylidenethiazolidinone derivative IC50 value of 0.035 μM, more potent than reference. nih.gov
Hepatitis C Virus (HCV) GT4a NS5B Polymerase & Cellular Assay 4-Thiazolidinone derivative IC50 of 0.338 µM; >94% viral growth inhibition. researchgate.net
Dengue Virus (DENV) Viral Protein Expression/Titers Compound L3 Significantly reduced DENV expression in multiple cell lines. nih.gov

In Vitro Anti-Inflammatory Activity

The 4-thiazolidinone scaffold is a well-established framework for the design of anti-inflammatory agents. nih.gov These compounds often target key enzymes and pathways involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. utrgv.edunih.gov

Derivatives of 4-thiazolidinone have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. In one study, several benzenesulfonamide-bearing thiazolidinone derivatives showed pronounced selective inhibition of COX-2, with one compound exhibiting an inhibition of 61.75%. nih.gov Structure-activity relationship studies suggested that a 4-hydroxy group on the phenyl ring contributed to this selective COX-2 inhibition. nih.gov Another series of 4-thiazolidinone-pyridine hybrids were investigated as potential COX-2 inhibitors, with molecular docking studies supporting their interaction with the enzyme's active site. utrgv.edu

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

The anti-inflammatory effects of 4-thiazolidinone derivatives are often mediated through the downregulation of pro-inflammatory cytokines. The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of genes encoding for inflammatory mediators, including TNF-α and IL-1β. nih.gov

In vitro studies on human keratinocytes, a model for cutaneous inflammation, demonstrated that certain 4-thiazolidinone derivatives could reduce the expression levels of NF-κB. nih.govresearchgate.netresearchgate.net By inhibiting NF-κB, these compounds can indirectly suppress the production of downstream pro-inflammatory cytokines. Another study using LPS-stimulated RAW 264.7 macrophage cells found that synthesized thiazolidinone derivatives could significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2, key proteins in the inflammatory response. tums.ac.ir The most potent compound in this series was found to suppress the expression of these inflammatory factors by inhibiting the NF-κB pathway. tums.ac.ir

Modulation of Immune Responses

The ability of 4-thiazolidinone derivatives to inhibit key inflammatory enzymes and signaling pathways demonstrates their capacity to modulate immune responses at a cellular level. By inhibiting COX-2, iNOS, and the NF-κB signaling pathway, these compounds effectively reduce the production of prostaglandins (B1171923) and nitric oxide, as well as pro-inflammatory cytokines, which are all critical mediators of the immune and inflammatory response. nih.govnih.govtums.ac.ir This modulation can help to control the excessive inflammation that contributes to tissue damage in various pathological conditions. nih.gov

Table 3: In Vitro Anti-Inflammatory and Immune-Modulatory Activity of 4-Thiazolidinone Derivatives

Assay/Model Target Compound Type Key Findings Reference(s)
Colorimetric Enzyme Assay COX-2 Benzenesulfonamide-thiazolidinone Showed selective COX-2 inhibition (up to 61.75%). nih.gov
Human Keratinocytes NF-κB 4-Thiazolidinone derivatives Reduced NF-κB expression levels, indicating anti-inflammatory potential. nih.govresearchgate.net
LPS-stimulated RAW 264.7 cells iNOS, COX-2, NF-κB Thiazolidinone derivatives Inhibited iNOS and COX-2 expression by suppressing the NF-κB pathway. tums.ac.ir

In Vitro Neuroprotective Activity

Recent studies have highlighted the potential of thiazolidin-4-ones as neuroprotective agents, particularly in the context of neurodegenerative diseases where oxidative stress and neuroinflammation play a crucial role. nih.govmdpi.com

Protection from Oxidative Stress and Neuroinflammation in Neuronal Models

Thiazolidin-4-ones have demonstrated the ability to protect against oxidative damage in neuronal models. In a study using cultured astrocytes, thiazolidin-4-one treatment was shown to protect against lipopolysaccharide (LPS)-induced oxidative damage. nih.gov These compounds have been shown to possess radical scavenging activity, reduce lipid peroxidation, and increase total thiol levels in biological systems. nih.gov This is consistent with findings that demonstrate the ability of thiazolidin-4-ones to protect against brain oxidative damage in animal models of memory deficit. nih.gov By targeting astrocytic functions, which are critical regulators of the brain environment, these compounds represent a promising avenue for the development of new drugs for neurological disorders. nih.gov

Table 4: In Vitro Neuroprotective Activity of 4-Thiazolidinone Derivatives

Cell Model Insult Key Findings Reference(s)
Cultured Astrocytes Lipopolysaccharide (LPS) Protected against LPS-induced oxidative damage; exhibited radical scavenging activity and reduced lipid peroxidation. nih.gov

Modulation of Neurotransmitter Systems

Extensive literature searches did not yield specific in vitro studies on the modulation of neurotransmitter systems by this compound. While the broader class of 4-thiazolidinone derivatives has been investigated for various central nervous system effects, including anticonvulsant properties, specific data regarding the direct interaction of this compound with neurotransmitter receptors, transporters, or enzymes is not currently available in published scientific literature. nih.govresearchgate.netmdpi.com

In Vitro Anthelmintic Activity

There is no specific information available from in vitro studies regarding the anthelmintic activity of this compound. Research on the anthelmintic potential of the 4-thiazolidinone scaffold is an area of interest, but specific data for the 3-(4-bromobutyl) substituted derivative has not been reported.

In Vitro Antiprotozoal Activity (Toxoplasma gondii)

The 4-thiazolidinone scaffold is a promising framework for the development of new therapeutic agents against Toxoplasma gondii, the causative agent of toxoplasmosis. nih.gov Current treatments, such as those involving pyrimethamine, can have significant side effects, driving the search for novel, more tolerable drugs. nih.gov In vitro studies are crucial for the initial screening and identification of potent anti-Toxoplasma compounds.

Research into a series of 2-hydrazono-4-thiazolidinone derivatives has shown promising results against T. gondii tachyzoites, the rapidly multiplying stage of the parasite. These studies, conducted in human foreskin fibroblast (HFF) host cells, have identified compounds with significant growth inhibitory effects. nih.gov The anti-Toxoplasma activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound that inhibits 50% of the parasite's growth. The cytotoxicity of these compounds to the host cells is also assessed, typically reported as the half-maximal toxic dose (TD₅₀) or cytotoxic concentration (CC₅₀). The ratio of these values provides a selectivity index, indicating the compound's specificity for the parasite over the host cell.

While direct data for this compound was not found, studies on structurally related 4-thiazolidinone derivatives provide insight into the potential of this chemical class. For instance, a study on various 2-hydrazono-4-thiazolidinone derivatives demonstrated potent anti-T. gondii activity. The inhibitory concentrations and cytotoxicity of some of these derivatives are presented below.

Compound DerivativeIC₅₀ (µM) against T. gondiiTD₅₀ (µM) in HFF cells
Derivative 1B0.468–0.95260
Derivative 2B0.204–0.349206
Derivative 3B0.661–1.015125

These results indicate that certain 4-thiazolidinone derivatives can inhibit T. gondii growth at sub-micromolar to low micromolar concentrations, with varying degrees of cytotoxicity to host cells. nih.gov The mechanism of action for some of these derivatives is suggested to be the inhibition of the parasite's Calcium-Dependent Protein Kinase 1 (CDPK1). nih.gov

Further studies on other series of 4-thiazolidinone derivatives have also reported anti-Toxoplasma activity, with some compounds showing significantly better in vitro performance than the reference drug sulfadiazine.

Vii. Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Activity

The substitution of alkyl, aryl, and halogen moieties at various positions, particularly on an aryl ring at the C2 position, significantly alters the biological activity of 4-thiazolidinone (B1220212) derivatives. Research on a series of 2-phenyl-4-thiazolidinone analogs as inhibitors of matrix metalloproteinase-9 (MMP-9) highlights these effects.

The introduction of hydrophilic groups that can form hydrogen bonds, such as hydroxyl (-OH) and carboxyl (-COOH) groups, at the para-position of the C2-phenyl ring resulted in the most potent compounds in the series. mdpi.com Conversely, substituting the ring with less hydrophilic or lipophilic groups like methoxy (B1213986) (-OCH3), methyl (-CH3), nitro (-NO2), or halogens (e.g., -Cl, -F) led to a significant decrease in inhibitory activity, with potency dropping by 22 to 550 times. mdpi.com This suggests that for MMP-9 inhibition, hydrogen bonding capability in this region is a critical determinant of potency.

Table 1: Effect of C2-Phenyl Substituents on MMP-9 Inhibition

CompoundSubstituent at para-position of C2-Phenyl RingIC₅₀ (µM) mdpi.com
23 -COOH0.04
22 -OH0.30
19 -OCH₃6.7
14 -CH₃8.8
15 -F10.5
16 -Cl12.3
17 -NO₂22.0

The specific location of a substituent on the 4-thiazolidinone ring is as crucial as its chemical nature. The C2, N3, and C5 positions are common sites for modification, and the resulting effects can vary widely. nih.govresearchgate.net

C2 Position: This position is frequently substituted with bulky aryl groups. In a series of inhibitors designed for human dihydroorotate (B8406146) dehydrogenase (hDHODH), hydrophobic substitutions at the para- or meta-positions of a phenyl group at C2 were found to be favorable for improving inhibitory activity. nih.gov For instance, derivatives with a biphenyl (B1667301) group at C2 showed significant potency. nih.gov

C5 Position: Modifications at the C5 position, often involving the introduction of an arylidene group, can enhance activity. For example, the introduction of a methyl group at the C5 position of certain thiazolidinone derivatives was found to be responsible for conferring detectable antiviral activity against bovine viral diarrhea virus (BVDV). ekb.eg

A study on hDHODH inhibitors demonstrated the importance of specific substitutions around the core. The data showed that a cyano group for the R₁ substituent and an ester for the R₂ substituent were favorable for activity. nih.gov

Table 2: Positional Substitution Effects on hDHODH Inhibition

CompoundR (at C2)R₁ (at C2)R₂ (at N3)IC₅₀ (µM) nih.gov
26 4-cyanophenyl-H-COOCH₃1.75
31 4-chlorophenyl-CN-COOCH₃1.12
6 4-chlorophenyl-CNThiazinanone ring>50
7 4-chlorophenyl-CNThiazolidine ring>50

Bioisosteric replacement is a strategy in medicinal chemistry where an atom or group of atoms is exchanged for another with broadly similar physicochemical or topological properties. cambridgemedchemconsulting.com This technique is used to enhance activity, modify selectivity, alter pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.com

In the context of 4-thiazolidinone design, various bioisosteric replacements can be considered. For example, a phenyl ring, a common substituent, could be replaced by other aromatic heterocycles like pyridyl or thiophene (B33073) groups to modulate electronic properties and potential hydrogen bonding interactions. cambridgemedchemconsulting.com Carboxylic acid groups, which have shown to be beneficial for the activity of some derivatives, can be replaced by bioisosteres such as a tetrazole ring. tcichemicals.com The replacement of a carbon atom with a sulfur atom is another example, which can significantly alter the molecule's conformation and affinity for its target. nih.govnih.gov Such changes impact electron density, lipophilicity, and chemical reactivity, which in turn have a profound effect on biological activity. nih.gov

Impact of Molecular Hybridization on Potency and Selectivity

Molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced activity or a dual mode of action. nih.govresearchgate.netnih.gov This approach has been successfully applied to the 4-thiazolidinone scaffold to develop potent and selective agents, particularly in cancer research. nih.govnih.gov

By combining the 4-thiazolidinone core with other biologically active moieties such as approved drugs, natural products, or other privileged heterocyclic scaffolds, researchers have developed novel compounds with significant therapeutic potential. researchgate.net

Coumarin Hybrids: A hybrid of 4-thiazolidinone and umbelliferone (B1683723) (a natural coumarin) yielded a derivative with high potency against the A549 lung cancer cell line, showing an IC₅₀ value of 0.96 µM and an ability to inhibit tubulin polymerization. nih.gov

Pyridine (B92270) Hybrids: The hybridization of 4-thiazolidinone with a pyridine moiety resulted in compounds with potent antitumor activity against glioblastoma cell lines, with some derivatives showing IC₅₀ values as low as 2.17 µM. nih.gov

This strategy leverages the distinct binding interactions of each component to achieve improved potency and potentially overcome drug resistance mechanisms. researchgate.net

Table 3: Examples of Bioactive 4-Thiazolidinone Hybrids

Hybrid TypeFused MoietyBiological Target/ActivityReported Potency nih.gov
Natural Product Hybrid Umbelliferone (Coumarin)Anticancer (A549 cell line)IC₅₀ = 0.96 µM
Heterocycle Hybrid PyridineAntitumor (Glioblastoma C6 cell line)IC₅₀ = 2.17 µM

Stereochemical Influence on Biological Activity

Stereochemistry plays a fundamental role in the biological activity of chiral drugs. The C2 and C5 positions of the 4-thiazolidinone ring can act as stereocenters, leading to the existence of enantiomers and diastereomers. These different stereoisomers can exhibit significantly different pharmacological activities because biological targets, such as enzymes and receptors, are themselves chiral. researchgate.net

An enantiomer may fit perfectly into a binding site, leading to a potent therapeutic effect, while its mirror image may have a weak or even antagonistic effect. Although specific studies on the stereoisomers of 3-(4-Bromobutyl)-4-thiazolidinone are not detailed in the provided context, the general principle remains a critical consideration in the design and synthesis of any chiral 4-thiazolidinone derivative. Therefore, controlling the stereochemistry is a key aspect of optimizing the therapeutic profile of these compounds.

Ligand Efficiency Optimization Strategies

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) metrics are used to optimize lead compounds by relating potency to molecular size or other physicochemical properties. chemaxon.com These metrics help in designing compounds that have a better balance of properties, avoiding the common problem of "molecular obesity" where potency is increased simply by adding more atoms, often leading to poor pharmacokinetics.

An analysis of 121 4-thiazolidinone derivatives with antitumor activity revealed that while many were potent, their ligand efficiency metrics were often suboptimal. chemaxon.comresearchgate.net The average values for Ligand Efficiency (LE) and Ligand Lipophilic Efficiency (LipE) were found to be below the generally accepted minimum values for drug candidates. chemaxon.com Specifically, only 14% of the studied compounds had an LE ≥ 0.3, and only one had a LipE ≥ 5. chemaxon.comresearchgate.net

These findings suggest that a key optimization strategy for this class of compounds should focus on increasing the binding energy per heavy atom. This involves designing smaller, less lipophilic molecules that maintain high affinity for their target, thereby improving their drug-like properties. chemaxon.com

Table 4: Key Ligand Efficiency Metrics

MetricDescriptionPurpose in Optimization
Ligand Efficiency (LE) Measures the binding energy per heavy atom of a molecule.To guide the development of potent compounds without excessive size.
Ligand Lipophilic Efficiency (LipE) Relates the potency of a ligand to its lipophilicity (cLogP).To optimize potency while controlling for lipophilicity, which affects solubility, permeability, and toxicity.
Fit Quality (FQ) A measure that normalizes LE by its dependence on the number of heavy atoms.To identify compounds with exceptional binding efficiency for their size.

Structural Requirements for Multi-Target Inhibition

The development of therapeutic agents capable of concurrently modulating multiple biological targets represents a promising strategy in modern drug discovery, particularly in complex diseases like cancer. The 4-thiazolidinone scaffold has emerged as a "magic moiety" or "wonder nucleus" due to its ability to be extensively modified, leading to compounds with a wide array of biological activities, including the inhibition of multiple enzymes. researchgate.netresearchgate.net While specific multi-target structure-activity relationship (SAR) studies on this compound are not extensively detailed in the public domain, a comprehensive analysis of related 4-thiazolidinone derivatives provides significant insights into the structural features crucial for multi-target inhibition.

The substituent at the N-3 position of the thiazolidinone ring plays a pivotal role in determining the compound's biological activity and potential for multi-target engagement. The 4-bromobutyl group in this compound introduces a flexible alkyl chain with a terminal bromine atom. This feature provides a linker of specific length and lipophilicity, which can influence how the molecule orients itself within a binding pocket and its ability to interact with different targets. The electrophilic nature of the terminal bromine atom could also potentially lead to covalent interactions with nucleophilic residues in certain enzymes, although this is speculative without direct experimental evidence.

Modifications at the C-2 and C-5 positions of the 4-thiazolidinone ring are instrumental in tuning the selectivity and multi-target profile of these compounds. The introduction of various substituents at these positions can significantly impact the molecule's electronic and steric properties, thereby influencing its interaction with a range of biological targets.

For example, a series of 2-aryl-3-(4-sulfamoyl/methylsulfonylphenylamino)-4-thiazolidinones were synthesized and evaluated, demonstrating how substitutions at the C-2 and N-3 positions can be varied to explore different biological activities. nih.gov In another study, the introduction of a 5-arylidene group at the C-5 position of the thiazolidinone ring was shown to be a key modification for conferring various biological activities. researchgate.net

The potential for multi-target inhibition is exemplified by certain 4-thiazolidinone derivatives that have been shown to inhibit a range of enzymes. For instance, some derivatives have demonstrated inhibitory activity against kinases, tubulin, and carbonic anhydrases. nih.gov The ability to hit multiple targets is often dependent on the specific combination of substituents on the 4-thiazolidinone core.

Compound NameCore StructureR1 (at C-2)R2 (at N-3)R3 (at C-5)Target(s) / ActivityReference
Ponesimod 2-imino-4-thiazolidinone=N-alkylSubstituted phenyl5-ylidene derivativeSphingosine-1-phosphate receptor 1 (S1P1) modulator researchgate.net
Les-4367 4-thiazolidinonePyrazoline-bearing substituentComplex heterocyclic system-Apoptosis induction, autophagy modulation, topoisomerase II inhibition nih.gov
hDHODH Inhibitor Analog 4-thiazolidinoneCyanoEster groupPhenylHuman Dihydroorotate Dehydrogenase (hDHODH) nih.gov
AChE Inhibitor (4o) 2-imino-5-benzylidenethiazolidin-4-one=N-(5-ethyl-1,3,4-thiadiazol-2-yl)-=CH-(4-methylphenyl)Acetylcholinesterase (AChE) biointerfaceresearch.com
AChE Inhibitor (4i) 2-imino-5-benzylidenethiazolidin-4-one=N-(5-ethyl-1,3,4-thiadiazol-2-yl)-=CH-(4-(benzyloxy)phenyl)Acetylcholinesterase (AChE) biointerfaceresearch.com

Viii. Advanced Applications and Future Research Directions

Thiazolidinone-Based Nanomaterials

The integration of thiazolidinone derivatives into nanomaterials is a burgeoning area of research, with a particular focus on creating sophisticated nanocarriers for targeted drug delivery. nih.govbohrium.com These systems aim to enhance the therapeutic efficacy of drugs while minimizing side effects. mdpi.com

Conceptual Design of Nanocarriers for Targeted Delivery

The development of nanocarriers is a key focus in nanotechnology, with the goal of transporting pharmaceuticals to specific sites within the body for safer and more effective treatment. bohrium.com Nanodelivery systems, by their very nature, can improve the administration and biodistribution of drugs. bohrium.com Nanoparticles are a favorable option for drug loading, as they can enhance pharmacokinetics and stability, as well as improve the solubility of certain drugs and reduce their toxicity. bohrium.com

Various types of nanocarriers are utilized for drug delivery, including those that are lipid-based, polymeric, and inorganic, each with its own set of advantages and disadvantages. bohrium.com For instance, PEGylated nanocarriers (PNCs) loaded with 4-thiazolidinone (B1220212) derivatives are being investigated for anticancer therapy. nih.gov These systems are designed to improve the delivery of poorly water-soluble anticancer drugs. nih.gov The hydrophobic core of amphiphilic copolymers can encapsulate hydrophobic drugs, while the hydrophilic shell enhances aqueous solubility. nih.gov

The conceptual design of these nanocarriers often involves functionalizing the nanoparticle surface with targeting ligands. mdpi.comnih.gov This "active targeting" approach allows the nanocarrier to specifically bind to receptors that are overexpressed on the surface of target cells, such as cancer cells. mdpi.comnih.gov This targeted approach aims to increase the local concentration of the drug at the disease site, thereby improving therapeutic outcomes and reducing systemic toxicity. mdpi.comjmhsr.com

Applications in Materials Science

The unique electronic and structural properties of thiazolidinone derivatives have led to their exploration in materials science, particularly in the development of advanced electronic devices.

Development of Electron-Collecting Monolayers in Perovskite Solar Cells

In the field of renewable energy, thiazolidinone-based materials are being investigated for their potential to improve the efficiency and lower the manufacturing costs of perovskite solar cells (PSCs). nih.govresearchgate.net Specifically, researchers have designed and synthesized electron-collecting monolayer materials based on thiazolidinone skeletons. nih.govresearchgate.net These molecules, when adsorbed onto indium tin oxide (ITO) substrates, can lower the work function of the ITO. nih.govresearchgate.net This reduction in the work function decreases the energy barrier for electron extraction at the interface between the ITO and the perovskite material, ultimately enhancing the device's performance. nih.govresearchgate.net

A study detailed the design of four such materials with different lowest unoccupied molecular orbital (LUMO) levels, using either rhodanine (B49660) or thiazolidinedione cores, and different anchoring groups (phosphonic acid or carboxylic acid) to bind to the transparent electrode. nih.govresearchgate.net Interestingly, the shift in the work function, rather than the LUMO levels of the molecules themselves, was found to be more directly correlated with the performance of the perovskite solar cells. nih.gov This research highlights the potential of engineering thiazolidinone-based self-assembled monolayers (SAMs) to create more efficient electron-selective contacts in n-i-p type PSCs. nih.govresearchgate.netacs.orgpv-magazine.com

Rational Design of Multi-Target Ligands for Complex Biological Systems

The complexity of many diseases, which often involve multiple biological pathways, has driven the development of multi-target-directed ligands (MTDLs). nih.govnih.gov The thiazolidinone scaffold has emerged as a valuable platform for the rational design of such ligands. nih.gov This approach aims to create single molecules that can simultaneously modulate multiple targets, potentially leading to improved therapeutic efficacy and safety profiles compared to single-target drugs. nih.gov

The design of MTDLs is a systematic process that involves identifying a suitable combination of targets, generating lead compounds, and optimizing their structure. nih.gov The thiazolidinone nucleus, with its various points for substitution, offers a versatile framework for incorporating different pharmacophores required to interact with multiple targets. nih.govnih.gov For example, thiazolidine-2,4-diones (TZDs) have been investigated as multi-targeted scaffolds in medicinal chemistry, with potential applications as anticancer agents. nih.govresearchgate.net These compounds can be designed to interact with various targets, including peroxisome proliferator-activated receptor-γ (PPARγ) and signaling pathways such as the Raf/MEK/ERK and PI3K/Akt cascades, which are often dysregulated in cancer. nih.gov

Molecular docking and other computational chemistry techniques are crucial tools in the rational design of these multi-target ligands, allowing for the prediction of binding affinities and the optimization of ligand-target interactions. nih.gov

Future Avenues in Thiazolidinone Research and Development

The adaptability of the thiazolidinone scaffold continues to inspire new avenues of research and development, with a focus on exploring novel biological applications.

Exploration of Novel Biological Indications (conceptual, non-clinical)

Beyond their established roles, researchers are conceptually exploring the potential of thiazolidinone derivatives for a wider range of biological indications. nih.gov The inherent versatility of the thiazolidinone ring system allows for the synthesis of diverse compound libraries, which can then be screened for activity against various biological targets. nih.gov This exploration is not limited to clinical applications but extends to fundamental research into cellular processes.

The ability to create multi-targeted ligands from the thiazolidinone scaffold opens up possibilities for addressing complex diseases that are currently difficult to treat with single-target agents. nih.gov Future research will likely focus on designing novel thiazolidinone derivatives with tailored activity profiles against new combinations of biological targets. nih.govnih.gov This could lead to the discovery of first-in-class molecules with unique mechanisms of action for a variety of diseases. The continued investigation into the structure-activity relationships of thiazolidinone compounds will be crucial for guiding these future research and development efforts. nih.gov

Integration with Advanced Drug Delivery Systems (conceptual, non-clinical)

The unique structural attributes of 3-(4-Bromobutyl)-4-thiazolidinone, particularly the presence of a reactive bromobutyl group, open up a number of conceptual avenues for its integration into advanced drug delivery systems. These strategies, while not yet clinically validated, are grounded in established principles of medicinal chemistry and drug delivery design. The primary goal of such integration would be to enhance the therapeutic index of the compound by improving its solubility, stability, and target-site accumulation, while minimizing potential off-target effects.

One of the most promising conceptual applications is the development of nanoparticle-based formulations. The reactive nature of the bromoalkyl group on this compound allows for its covalent conjugation to the surface of various nanoparticles. This could include polymeric nanoparticles, liposomes, or even metallic nanoparticles. Such conjugation would transform the small molecule into a component of a larger nanostructure, potentially altering its pharmacokinetic profile to favor longer circulation times and passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Another conceptual approach involves the creation of stimuli-responsive drug delivery systems. For instance, this compound could be tethered to a carrier molecule via a linker that is sensitive to the microenvironment of diseased tissues, such as low pH or specific enzymes. The release of the active compound would then be triggered preferentially at the site of action, thereby increasing its local concentration and therapeutic efficacy.

Furthermore, the integration of this compound into drug-eluting implants or hydrogels is a viable consideration for localized therapies. The compound could be physically entrapped or covalently bound to the matrix of the delivery system, allowing for its sustained release over an extended period. This could be particularly advantageous for applications such as localized anti-inflammatory or anti-cancer treatments.

The following table outlines some conceptual drug delivery systems for this compound:

Delivery System TypeConceptual Application for this compoundPotential Advantages
Polymeric Nanoparticles Covalent conjugation to the nanoparticle surface or encapsulation within the polymeric core.Improved solubility, controlled release, and potential for passive targeting to tumor tissues.
Liposomes Encapsulation within the aqueous core or intercalation within the lipid bilayer.Enhanced biocompatibility, reduced systemic toxicity, and the ability to co-deliver with other agents.
Drug-Eluting Stents Incorporation into the polymer coating of a stent for localized delivery to the arterial wall.Prevention of in-stent restenosis through localized anti-proliferative effects.
Hydrogels Entrapment within a biocompatible hydrogel network for topical or localized delivery.Sustained release at the site of administration, suitable for wound healing or localized inflammation.

Synergistic Approaches with Other Chemical Entities for Enhanced Biological Outcomes (conceptual, non-clinical)

The 4-thiazolidinone scaffold is known to exhibit a wide range of biological activities, and it is conceivable that this compound could act synergistically with other chemical entities to produce enhanced therapeutic effects. sysrevpharm.orgconnectjournals.comnih.govresearchgate.netekb.eg Such synergistic approaches, though conceptual at this stage, are a cornerstone of modern drug development, particularly in the treatment of complex multifactorial diseases like cancer.

A primary area for conceptual synergistic exploration is in oncology. Many cancers develop resistance to single-agent therapies. By combining this compound with other established anticancer drugs, it may be possible to overcome these resistance mechanisms. For instance, if this compound exhibits cytostatic or cytotoxic activity through a particular mechanism, combining it with a drug that acts on a complementary pathway could lead to a more profound and durable anti-tumor response. The reactive bromobutyl group could also be exploited to create hybrid molecules that covalently link this compound to another pharmacophore, resulting in a single chemical entity with dual activity.

In the context of infectious diseases, a synergistic approach could involve co-administering this compound with a known antibiotic. The thiazolidinone derivative might act to weaken the bacterial cell wall or inhibit a key metabolic enzyme, thereby rendering the pathogen more susceptible to the action of the conventional antibiotic. This could potentially lower the required dose of the antibiotic and mitigate the development of antibiotic resistance.

Furthermore, in inflammatory conditions, combining this compound with a non-steroidal anti-inflammatory drug (NSAID) or a corticosteroid could provide a multi-pronged attack on the inflammatory cascade. The thiazolidinone could target specific inflammatory mediators, while the other agent provides broader anti-inflammatory and analgesic effects.

The following table presents a conceptual framework for synergistic approaches involving this compound:

Combination PartnerTherapeutic AreaConceptual Synergistic Mechanism
Doxorubicin OncologyThis compound may inhibit a cellular repair mechanism, increasing the efficacy of DNA-damaging agents like doxorubicin.
Ciprofloxacin Infectious DiseasesThe thiazolidinone derivative could disrupt the bacterial cell membrane, enhancing the penetration and activity of the fluoroquinolone antibiotic.
Ibuprofen (B1674241) InflammationThe two agents could target different pathways in the inflammatory cascade (e.g., COX inhibition by ibuprofen and modulation of other inflammatory mediators by the thiazolidinone).
Metformin (B114582) Metabolic DisordersA thiazolidinone derivative with potential insulin-sensitizing properties could complement the mechanism of action of metformin in the management of type 2 diabetes.

Q & A

Q. What synthetic routes enable the creation of 4-thiazolidinone-based hybrid molecules with dual pharmacological activities?

  • Methodological Answer : Combine with privileged scaffolds via:
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition to append triazole moieties .
  • Schiff Base Formation : Condensation with benzimidazole hydrazones for antimicrobial-antitumor dual activity .

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